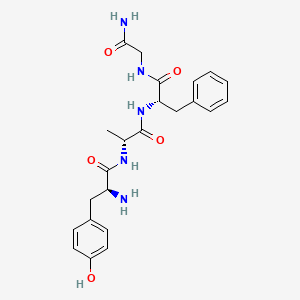

Tyrosyl-alanyl-phenylalanyl-glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tyrosyl-alanyl-phenylalanyl-glycinamide is a synthetic peptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-alanyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Chemical Reactions Involving Tyrosyl-Alanyl-Phenylalanyl-Glycinamide

The chemical behavior of this compound can be analyzed through various reactions it undergoes, particularly with enzymes and other substrates.

Enzymatic Hydrolysis

This compound is susceptible to hydrolysis by proteolytic enzymes. For example:

-

Streptomyces griseus Protease : This enzyme can hydrolyze peptide bonds in the tetrapeptide, demonstrating its vulnerability to enzymatic cleavage. The presence of aromatic amino acids like tyrosine and phenylalanine enhances the susceptibility to hydrolysis due to their specific interactions with proteases .

-

Chymotrypsin : Known for its preference for aromatic amino acids, chymotrypsin can also cleave this peptide at specific sites, particularly those involving aromatic residues .

Oxidation Reactions

The phenolic hydroxyl group in the tyrosine residue allows for oxidation reactions. Common oxidizing agents include:

-

Hydrogen Peroxide : This can oxidize the hydroxyl group to form a quinone derivative, which may alter the peptide's reactivity and biological activity.

Substitution Reactions

This compound can participate in substitution reactions where:

-

Acid Chlorides or Anhydrides : These reagents can react with the amino groups in the peptide, leading to acylation or modification of the amino acid side chains.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Tyrosyl-alanylglycine | Tyrosine-Alanine-Glycine | Simpler structure; fewer amino acids |

| Tyrosyl-phenylalanine | Tyrosine-Phenylalanine | Lacks glycine; focuses on aromatic properties |

| Glycyl-alanyltetrahydroisoquinoline | Glycine-Alanine-Tetrahydroisoquinoline | Incorporates cyclic structure; different activity |

| Tyrosyl-D-alanylglycyl-phenylalanylleucine | Tyrosine-D-Alanine-Glycine-Phe-Leu | Contains D-amino acid; alters biological activity |

This table illustrates how this compound stands out due to its specific combination of aromatic and aliphatic residues, which may enhance its stability and pharmacological properties compared to simpler peptides.

Scientific Research Applications

Based on the search results, here's information on the applications of peptides, including compounds containing Tyrosyl-alanyl-phenylalanyl-glycinamide:

Peptide Therapeutics and Conjugates

- Targeted Drug Delivery : Peptide vectors can transport peptide therapeutics across the blood-brain barrier (BBB) or into specific cell types like liver, lung, kidney, spleen, and muscle . This targeted delivery allows for therapeutic efficacy using lower doses or less frequent dosing, potentially reducing side effects and/or increasing efficacy compared to unconjugated peptide therapeutics .

- Improved Stability and Pharmacokinetics : Conjugating a peptide therapeutic to a peptide vector may increase stability, improve pharmacokinetics, or reduce degradation in vivo compared to the unconjugated peptide .

- Treatment of Metabolic Disorders : Compounds including a GLP-1 agonist as a peptide therapeutic can treat metabolic disorders like diabetes and obesity .

- Methods of Treatment : Such compounds can reduce food intake and body weight in overweight, obese, or bulimic subjects . They can also treat disorders like anxiety, movement disorder, Alzheimer's disease, and Parkinson's disease . Additionally, they can increase neurogenesis and improve learning or enhance neuroprotection, which may benefit those with central nervous system diseases such as Parkinson's and Alzheimer's .

- Additional Therapeutic Applications : These compounds can convert liver stem/progenitor cells into functional pancreatic cells; prevent beta-cell deterioration and stimulate β-cell proliferation; treat obesity; suppress appetite and induce satiety; treat irritable bowel syndrome; reduce morbidity and/or mortality associated with myocardial infarction and stroke; treat acute coronary syndrome; attenuate post-surgical catabolic changes; treat hibernating myocardium or diabetic cardiomyopathy; suppress plasma blood levels of norepinephrine; increase urinary sodium excretion, decreasing urinary potassium concentration; treat conditions/disorders associated with toxic hypervolemia; induce an inotropic response and increase cardiac contractility; treat polycystic ovary syndrome and respiratory distress . They can also treat cancer, neurodegenerative diseases, or lysosomal storage disorders .

Carnosine

Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide with a multimodal mechanism of action, including detoxification of reactive oxygen and nitrogen species, down-regulation of pro-inflammatory mediators, inhibition of aberrant protein formation, and modulation of immune cells . It has shown therapeutic potential for diseases such as stroke, diabetes, depression, and liver injury .

Adenylyl Cyclase (AC) Pathway

- Opioid Receptor Agonists : Prolonged exposure to opioid receptor agonists triggers adaptations in the adenylyl cyclase (AC) pathway, leading to enhanced production of cyclic adenosine monophosphate (cAMP) .

- Analgesic Tolerance : Superactivation of adenylyl cyclase contributes to the development of analgesic tolerance .

Metallopeptidases

PfM1AAP and PfM17LAP are metallo-exopeptidases with distinct substrate specificity profiles . PfM1AAP efficiently hydrolyzes N-terminal leucine, alanine, arginine, and lysine and cleaves phenylalanine, tyrosine, serine, and asparagine at lower catalytic rates . PfM17LAP exhibits an almost exclusive specificity for leucine and tryptophan .

Other Peptide Applications

- Autoimmune Diseases : Peptides may be used in the treatment of autoimmune diseases such as lupus erythematosus, ulcerative colitis, autoimmune hemolytic anemia, thyrotoxicosis, rheumatoid arthritis, hepatic cirrhosis, and thymic aplasia and dysplasia .

- Immunity Augmentation : They can augment immunity to infections (bacterial, viral, and fungal) .

- Treatment of Immunological Conditions : Useful for Hodgkin's disease and hypogammaglobulinemic syndrome, aberrant cell proliferative conditions, and decreased immunological competence due to temporal decline in thymic hormone production, or in chemically or radiologically induced immunosuppressed states .

Mechanism of Action

The mechanism of action of tyrosyl-alanyl-phenylalanyl-glycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing signaling pathways and cellular processes. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Tyrosyl-alanyl-phenylalanyl-glycine: Similar structure but lacks the amide group.

Tyrosyl-alanyl-phenylalanyl-serine: Contains serine instead of glycine, altering its properties.

Tyrosyl-alanyl-phenylalanyl-lysine: Incorporates lysine, introducing a positive charge.

Uniqueness

Tyrosyl-alanyl-phenylalanyl-glycinamide is unique due to its specific sequence and the presence of the amide group, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Tyrosyl-alanyl-phenylalanyl-glycinamide with high purity?

- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include:

- Resin selection : Use Wang or Rink amide resin for C-terminal amidation.

- Coupling conditions : Activate amino acids with HBTU/HOBt in DMF, with double couplings for sterically hindered residues (e.g., phenylalanine).

- Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2 hours at room temperature.

- Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in H2O/acetonitrile) .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Experimental Design :

- Incubation : Expose the peptide to simulated physiological buffers (pH 7.4, 37°C) for 24–72 hours.

- Analysis : Monitor degradation via HPLC-UV at 214 nm. Quantify half-life using first-order kinetics.

- Protease Susceptibility : Test stability in serum by spiking into human plasma and analyzing residual peptide via LC-MS .

- Key Considerations : Include controls (e.g., protease inhibitors) to distinguish chemical vs. enzymatic degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in receptor-binding affinity (e.g., µ-opioid vs. neurokinin receptors).

- Root Cause Analysis :

- Purity Variability : Compare LC-MS profiles of peptide batches; impurities >5% alter bioactivity .

- Assay Conditions : Validate receptor-binding assays using standardized protocols (e.g., radioligand displacement with <i>K</i>d controls) .

- Resolution : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics, calcium flux assays for functional activity) .

Q. How can computational modeling guide the design of this compound analogs with enhanced metabolic stability?

- Methodology :

- Molecular Dynamics (MD) : Simulate peptide folding in aqueous environments to identify solvent-exposed cleavage sites.

- Docking Studies : Predict interactions with proteases (e.g., DPP-IV) using AutoDock Vina.

- Modification Strategy : Replace labile residues (e.g., glycine amide) with non-natural amino acids (e.g., β-alanine) to reduce enzymatic recognition .

- Validation : Synthesize top candidates and compare half-lives in serum stability assays .

Properties

CAS No. |

78700-75-1 |

|---|---|

Molecular Formula |

C23H29N5O5 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C23H29N5O5/c1-14(27-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)28-19(23(33)26-13-20(25)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,29H,11-13,24H2,1H3,(H2,25,30)(H,26,33)(H,27,32)(H,28,31)/t14-,18+,19+/m1/s1 |

InChI Key |

JWZLANUHRXGDET-CCKFTAQKSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.